molecular formula C16H17N5 B12248992 N-(3-phenylpropyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

N-(3-phenylpropyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B12248992
M. Wt: 279.34 g/mol
InChI Key: UMVCXTHEGRCVIO-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a nucleophilic substitution reaction using a suitable phenylpropyl halide and the pyrimidine-pyrazole intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and yield are often employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine or pyrazole rings, potentially leading to partially or fully hydrogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under conditions that favor nucleophilic or electrophilic substitution.

Major Products:

    Oxidation Products: Phenylpropyl alcohol, phenylpropyl aldehyde, phenylpropyl carboxylic acid.

    Reduction Products: Hydrogenated pyrimidine or pyrazole derivatives.

    Substitution Products: Various substituted pyrimidine or pyrazole derivatives with different functional groups.

Scientific Research Applications

N-(3-phenylpropyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine depends on its specific application:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzymatic activity.

    Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and modulating cellular responses.

    Molecular Targets and Pathways: Specific molecular targets and pathways involved can vary, but may include kinases, phosphatases, and other signaling proteins.

Comparison with Similar Compounds

N-(3-phenylpropyl)-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can be compared with other pyrimidine and pyrazole derivatives:

    Similar Compounds: 6-(1H-pyrazol-1-yl)pyrimidin-4-amine, N-(3-phenylpropyl)pyrimidin-4-amine, and other substituted pyrimidine-pyrazole compounds.

    Uniqueness: The presence of both a pyrazole moiety and a phenylpropyl group on the pyrimidine ring makes this compound unique, potentially enhancing its biological activity and chemical reactivity compared to simpler derivatives.

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

N-(3-phenylpropyl)-6-pyrazol-1-ylpyrimidin-4-amine

InChI

InChI=1S/C16H17N5/c1-2-6-14(7-3-1)8-4-9-17-15-12-16(19-13-18-15)21-11-5-10-20-21/h1-3,5-7,10-13H,4,8-9H2,(H,17,18,19)

InChI Key

UMVCXTHEGRCVIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=CC(=NC=N2)N3C=CC=N3

Origin of Product

United States

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